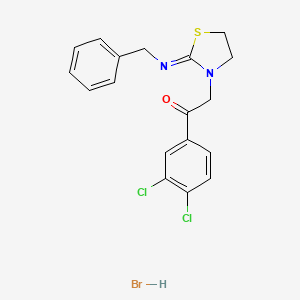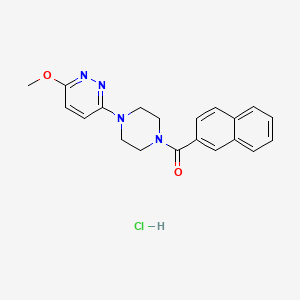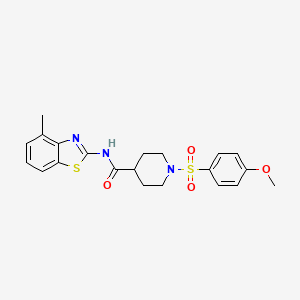![molecular formula C12H20O5 B2969798 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid CAS No. 1955560-88-9](/img/structure/B2969798.png)
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1955560-88-9 . It has a molecular weight of 244.29 . The compound is typically stored in a sealed, dry environment at room temperature . It is a solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It is typically stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Self-assembly in Molecular Arrays
Research demonstrates the potential of similar compounds in the formation of self-assembled structures, like layered molecular arrays, utilizing hydrogen bonding. For example, 4-tert-butylbenzoic acid interacts with aliphatic diamines, forming host–guest complexes in solvents such as CDCl3 and CD3OD. These complexes have been found to form unique three-dimensional molecular arrays through cocrystallization, indicating potential applications in nanotechnology and materials science (Armstrong et al., 2002).
Catalytic Oxidation of Alcohols
Studies have shown the efficiency of catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen. For instance, the oxidation of 2-octanol in the presence of N-hydroxyphthalimide (NHPI) and a Co species resulted in high yields of the corresponding ketones. This process could be enhanced by adding benzoic acid, suggesting potential applications in organic synthesis and industrial chemistry (Iwahama et al., 2000).
Synthesis and Properties of Ortho-linked Polyamides
Ortho-linked polyamides synthesized from similar compounds show remarkable solubility, thermal stability, and the ability to form transparent, flexible films. This suggests applications in polymer science, especially in areas requiring materials with high thermal stability and specific mechanical properties (Hsiao, Yang, & Chen, 2000).
Supramolecular Architecture in Organic Salts
The study of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) reveals intricate supramolecular architectures. These structures involve extensive intermolecular hydrogen bonding, indicating potential applications in the development of new materials with specific molecular recognition and self-assembly properties (Jin et al., 2014).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, suggesting their potential utility in the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Hydroboration Reactions
Research on hydroboration reactions, particularly using less volatile oxygen-containing Lewis bases like tert-butyl methyl ether, has implications in organic synthesis. The study of dioxane-monochloroborane adducts, for instance, showed high reactivity and selectivity in hydroborations, suggesting potential applications in selective organic synthesis (Kanth & Brown, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCOGYLZTWYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955560-88-9 |
Source


|
| Record name | 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)
![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)


![6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1h-indol-2-one](/img/structure/B2969735.png)



